molecular formula C3ClF5 B1204221 3-Chloropentafluoropropene CAS No. 79-47-0

3-Chloropentafluoropropene

Cat. No.: B1204221
CAS No.: 79-47-0
M. Wt: 166.48 g/mol
InChI Key: IJTAKAGEJXIJPQ-UHFFFAOYSA-N
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Description

3-Chloropentafluoropropene is an organic compound with the molecular formula C3ClF5 . It is a colorless gas with a boiling point of approximately 6.1°C at 760 mmHg . This compound is known for its stability and inertness, making it a valuable substance in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropentafluoropropene can be synthesized through several methods. One common method involves the reaction of perfluoroallyl fluorosulfate with an onium chloride compound . This reaction typically requires controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropentafluoropropene undergoes various chemical reactions, including:

    Substitution Reactions: Where the chlorine atom can be replaced by other substituents.

    Addition Reactions: Involving the addition of molecules across the double bond.

Common Reagents and Conditions: Common reagents used in these reactions include halogens, acids, and bases. The reactions often require specific conditions such as elevated temperatures or the presence of catalysts to proceed efficiently .

Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield different halogenated derivatives, while addition reactions can produce various fluorinated compounds .

Mechanism of Action

The mechanism by which 3-Chloropentafluoropropene exerts its effects is primarily through its chemical reactivity. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. These interactions are facilitated by the presence of the chlorine and fluorine atoms, which can participate in various chemical pathways .

Comparison with Similar Compounds

  • 3-Chlorotrifluoropropene
  • 3-Chlorotetrafluoropropene
  • 3-Chloropentafluorobutene

Comparison: Compared to these similar compounds, 3-Chloropentafluoropropene is unique due to its specific combination of chlorine and fluorine atoms, which confer distinct chemical properties. For instance, its boiling point and reactivity differ from those of its analogs, making it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

3-chloro-1,1,2,3,3-pentafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3ClF5/c4-3(8,9)1(5)2(6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTAKAGEJXIJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(F)(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073151
Record name 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79-47-0
Record name 3-Chloro-1,1,2,3,3-pentafluoro-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,3,3-Pentafluoro-3-chloropropene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 300-mL four-neck flask provided with a Dimroth condenser, a dropping funnel, and a thermometer was charged with triethylamine hydrochloride (97 g, 703 mmol) and 50 mL of diglyme, and the mixture was stirred by a magnetic stirrer. The Dimroth condenser was cooled using a −20° C. refrigerant, and the reaction flask was cooled to 0° C. in an ice bath. With the dropping funnel, perfluoroallyl fluorosulfate (135 g, 586 mmol) was dropped over about one hour in such a manner that the temperature in the flask was maintained at 10° C. or lower. After the dropping, the mixture was stirred for one hour. The Dimroth condenser was replaced by a Liebig distillation apparatus. The flask was allowed to reach room temperature (25° C.), and the resulting product (having a boiling point of 12° C.) was distilled. An amount of 100 mL of water was added to the flask to terminate the reaction. As a result, 90.7 g of the target perfluoroallyl chloride (purity: 99 GC %) was obtained as a distilled component (yield: 93%). The distillation residue was determined by NMR analysis to include carboxylic acids and ammonium fluorosulfate which were probably generated from hydrolysis of unreacted perfluoroallyl fluorosulfate in terminating the reaction, and an excess amount of triethylamine hydrochloride.
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloropentafluoropropene
Reactant of Route 2
Reactant of Route 2
3-Chloropentafluoropropene
Reactant of Route 3
3-Chloropentafluoropropene
Reactant of Route 4
3-Chloropentafluoropropene

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